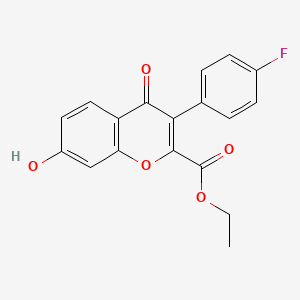

ethyl 3-(4-fluorophenyl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4H-1-Benzopyran-2-carboxylic acid, 3-(4-fluorophenyl)-7-hydroxy-4-oxo-, ethyl ester is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core with various functional groups such as a carboxylic acid, a fluorophenyl group, and an ethyl ester. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-2-carboxylic acid, 3-(4-fluorophenyl)-7-hydroxy-4-oxo-, ethyl ester typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a suitable precursor such as a phenol derivative and an appropriate aldehyde or ketone.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

Esterification: The carboxylic acid group is esterified using an alcohol, such as ethanol, in the presence of a catalyst like sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial techniques include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-2-carboxylic acid, 3-(4-fluorophenyl)-7-hydroxy-4-oxo-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nucleophiles, and bases.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

4H-1-Benzopyran-2-carboxylic acid, 3-(4-fluorophenyl)-7-hydroxy-4-oxo-, ethyl ester has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-2-carboxylic acid, 3-(4-fluorophenyl)-7-hydroxy-4-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. It may exert its effects by:

Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

Modulation of Receptors: Interacting with cellular receptors to modulate signaling pathways.

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

4H-1-Benzopyran-2-carboxylic acid, 3-(4-fluorophenyl)-7-hydroxy-4-oxo-, ethyl ester can be compared with other similar compounds such as:

4H-1-Benzopyran-2-carboxylic acid, 7-hydroxy-4-oxo-, ethyl ester: Lacks the fluorophenyl group, which may result in different biological activities.

4H-1-Benzopyran-2-carboxylic acid, 3-(4-chlorophenyl)-7-hydroxy-4-oxo-, ethyl ester: Contains a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and interactions.

4H-1-Benzopyran-2-carboxylic acid, 3-(4-methylphenyl)-7-hydroxy-4-oxo-, ethyl ester: Contains a methylphenyl group, which may influence its chemical and biological properties.

The uniqueness of 4H-1-Benzopyran-2-carboxylic acid, 3-(4-fluorophenyl)-7-hydroxy-4-oxo-, ethyl ester lies in its specific functional groups and their arrangement, which contribute to its distinct chemical reactivity and potential biological activities.

Biological Activity

Ethyl 3-(4-fluorophenyl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate, commonly referred to as a chromene derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

Chemical Formula: C18H13FO5

Molecular Weight: 328.297 g/mol

CAS Number: 15732-44-2

The compound features a chromene core with a fluorophenyl substituent at the 3-position and a hydroxyl group at the 7-position, which are critical for its biological activity.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies have assessed its efficacy against various bacterial strains:

- Minimum Inhibitory Concentration (MIC): The compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition: It also showed potent antibiofilm activity, significantly reducing biofilm formation compared to standard antibiotics like ciprofloxacin .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects, particularly through inhibition of cyclooxygenase (COX) enzymes:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | 56.43 | 57.14 |

These results indicate that the compound possesses comparable activity to established anti-inflammatory drugs such as Meloxicam .

Anticancer Potential

Preliminary studies suggest that this chromene derivative may have anticancer properties. The mechanism involves modulation of key signaling pathways related to cell proliferation and apoptosis. Specific studies indicated:

- Cell Viability Assays: The compound exhibited low cytotoxicity with IC50 values greater than 60 μM in human dermal fibroblasts, indicating a favorable safety profile .

The biological activity of this compound is believed to arise from its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound can inhibit key enzymes involved in inflammatory processes and microbial growth.

- Receptor Interaction: It may act on specific receptors influencing cellular signaling pathways.

- Gene Expression Modulation: There is potential for altering gene expression patterns leading to therapeutic effects.

Case Studies

Several studies have explored the biological effects of this compound:

- Antimicrobial Study: A recent study evaluated the antimicrobial efficacy of various derivatives, including this compound, highlighting its superior activity against resistant strains .

- Inflammation Model: In animal models of inflammation, treatment with this compound resulted in reduced edema and inflammatory markers, suggesting its potential use in managing inflammatory diseases .

Properties

CAS No. |

15732-44-2 |

|---|---|

Molecular Formula |

C18H13FO5 |

Molecular Weight |

328.3 g/mol |

IUPAC Name |

ethyl 3-(4-fluorophenyl)-7-hydroxy-4-oxochromene-2-carboxylate |

InChI |

InChI=1S/C18H13FO5/c1-2-23-18(22)17-15(10-3-5-11(19)6-4-10)16(21)13-8-7-12(20)9-14(13)24-17/h3-9,20H,2H2,1H3 |

InChI Key |

ZVFONBJGZQQBAG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.